3-Cyclopentoxy-4-methoxyphenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentoxy-4-methoxyphenylisocyanate: is a chemical compound that belongs to the family of isocyanates. It is characterized by the presence of a cyclopentoxy group and a methoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its versatility and unique chemical properties, making it valuable in various scientific research areas, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentoxy-4-methoxyphenylisocyanate typically involves the reaction of 3-cyclopentoxy-4-methoxyaniline with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
3-Cyclopentoxy-4-methoxyaniline+Phosgene→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of protective equipment and safety protocols is essential due to the hazardous nature of phosgene.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Cyclopentoxy-4-methoxyphenylisocyanate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamic acids or esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
3-Cyclopentoxy-4-methoxyphenylisocyanate finds applications in various scientific research fields due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentoxy-4-methoxyphenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
3-Cyclopentoxy-4-methoxyphenylamine: Similar structure but lacks the isocyanate group.
4-Methoxyphenylisocyanate: Similar isocyanate functionality but lacks the cyclopentoxy group.
3-Cyclopentoxyphenylisocyanate: Similar isocyanate functionality but lacks the methoxy group.
Uniqueness: 3-Cyclopentoxy-4-methoxyphenylisocyanate is unique due to the presence of both the cyclopentoxy and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This combination of functional groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-cyclopentyloxy-4-isocyanato-1-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGNTYFJGXXAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371003 |
Source
|
Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185300-51-0 |
Source
|
Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185300-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.